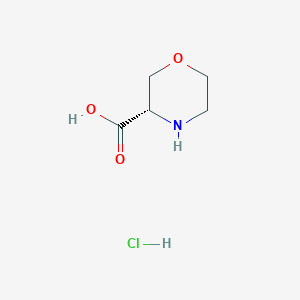![molecular formula C11H13ClFNO B1416765 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide CAS No. 941226-37-5](/img/structure/B1416765.png)
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide
Vue d'ensemble
Description
“2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” is a chemical compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 . It is used for proteomics research .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized through nucleophilic substitution reactions . More detailed synthesis methods would likely be found in the primary literature.Molecular Structure Analysis
The molecular structure of “2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide” consists of a chloroacetamide group attached to a 4-fluorophenyl group . The exact 3D conformation would depend on the specific environmental conditions and can be determined using techniques such as X-ray crystallography.Physical And Chemical Properties Analysis
The compound has a molecular weight of 229.68 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point were not found in the search results.Applications De Recherche Scientifique
Herbicide Detection and Analysis
- Detection of Herbicides in Natural Water : Compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, like Dimethenamid and Flufenacet, have been isolated and detected in natural water using various chromatography techniques. This research highlights the importance of monitoring water sources for contamination by agricultural chemicals (Zimmerman, Schneider, & Thurman, 2002).
Radiochemical Synthesis
- Radiosynthesis of Herbicides and Safeners : Studies have demonstrated the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. This process involves reductive dehalogenation and is significant for understanding the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Comparative Metabolism Studies
- Metabolism of Chloroacetamide Herbicides in Liver Microsomes : There have been comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in human and rat liver microsomes. These studies are crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Agricultural Applications
- Soil Interaction and Herbicide Efficacy : Research has been conducted on the adsorption, mobility, and efficacy of herbicides, including compounds structurally similar to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide, in soil. These studies focus on how soil properties influence the behavior and effectiveness of these herbicides (Peter & Weber, 1985).
Synthesis of Novel Compounds with Anti-inflammatory Activity
- Novel Synthesis for Anti-inflammatory Activity : Researchers have synthesized and evaluated derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides for anti-inflammatory activity, highlighting the pharmaceutical applications of compounds structurally related to 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide (Sunder & Maleraju, 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-8(14(2)11(15)7-12)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDTEQFSRLNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



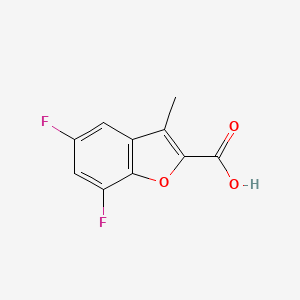
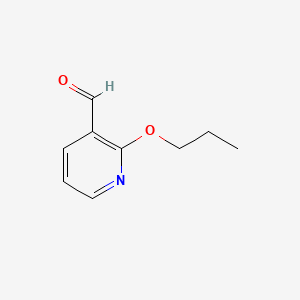
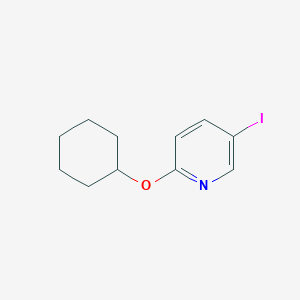
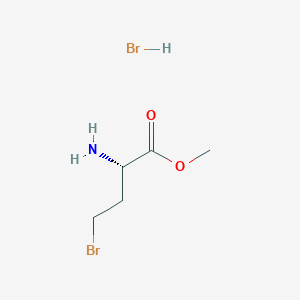
![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B1416691.png)
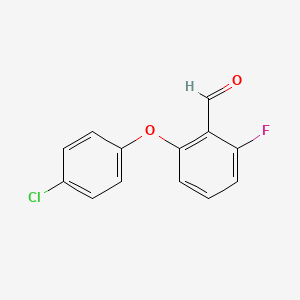
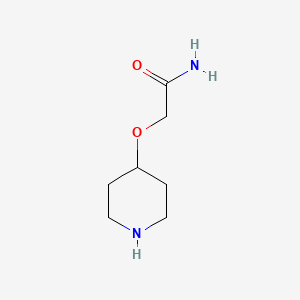
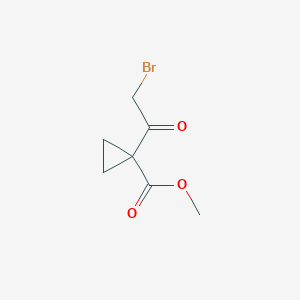
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
![4-(5-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1416699.png)

